molecular formula C12H16O2 B8400711 (R)-4-Phenyl-2-acetoxybutane CAS No. 129098-41-5

(R)-4-Phenyl-2-acetoxybutane

Cat. No. B8400711
CAS RN: 129098-41-5
M. Wt: 192.25 g/mol
InChI Key: IVEWTAOGAGBQGG-SNVBAGLBSA-N
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Description

(R)-4-Phenyl-2-acetoxybutane is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-4-Phenyl-2-acetoxybutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-Phenyl-2-acetoxybutane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

129098-41-5

Product Name

(R)-4-Phenyl-2-acetoxybutane

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

[(2R)-4-phenylbutan-2-yl] acetate

InChI

InChI=1S/C12H16O2/c1-10(14-11(2)13)8-9-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3/t10-/m1/s1

InChI Key

IVEWTAOGAGBQGG-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CCC1=CC=CC=C1)OC(=O)C

Canonical SMILES

CC(CCC1=CC=CC=C1)OC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a four-necked flask provided with a thermometer and a stirrer, 150 g (1 mol) of 4-phenyl-2-butanol (XXX-35), 500 ml of toluene and 200 ml of pyridine were charged. 122.4 g (1.2 mol) of anhydrous acetic acid and 1 g of 4-dimethylaminopyridine were further added thereto to react them for 4 hours, while temperature being maintained at 40°-50° C. After completion of the reaction, the reaction mixture was poured into 500 ml of 4N hydrochloric acid solution, extracted and fractionated, and then an organic layer was washed with 1N hydrochloric acid, water, 5% sodium bicarbonate solution and water in the order. The thus-obtained Organic layer was concentrated under a reduced pressure to obtain 189 g of 2-acetoxy-4-phenylbutane (XXIX-35) with yield of 98.5%.
Quantity
150 g
Type
reactant
Reaction Step One
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500 mL
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reactant
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Quantity
200 mL
Type
solvent
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122.4 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

This reaction was performed as in Example 1 with bis(cyclooctadienyl)rhodium tetrafluoroborate (10 mg; 0.025 mmol; 0.02 equiv), R,R-1,2-bis(2,5-dimethylphospholano)benzene (6, R"=CH3 ; 9 mg; 0.03 mmol; 0.024 equiv) and 4-phenylbut-1-en-3-yn-2-yl acetate (3b; 233 mg; 1.25 mmol) in 10 mL of degassed THF until hydrogen uptake ceased to afford 0.25 g of crude product. 1H NMR analysis indicated Z-4-phenyl-3-buten-2-yl acetate (5b) as the sole product, and reduction of the olefin to afford 4-phenyl-2-butyl acetate followed by chiral GC analysis and comparison to the racemate and authentic R-4-phenyl-2-butyl acetate indicated 97.8% ee for R-Z-4-phenyl-3-buten-2-yl acetate. Further investigation indicated a bimodal reduction, with 4-phenylbut-1-en-3-yn-2-yl acetate initially chemoselectively and enantioselectively reduced to 4-phenylbut-3-yn-2-yl acetate (4b), which was then more slowly reduced to Z-4-phenyl-3-buten-2-yl acetate (5b).
[Compound]
Name
R,R-1,2-bis(2,5-dimethylphospholano)benzene
Quantity
9 mg
Type
reactant
Reaction Step One
Quantity
233 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
bis(cyclooctadienyl)rhodium tetrafluoroborate
Quantity
10 mg
Type
catalyst
Reaction Step Seven

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